2-(4-bromo-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Overview
Description
The compound “2-(4-bromo-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide” is an organic compound containing bromine, oxygen, nitrogen, and possibly a phenyl ring structure based on the name. It’s likely to be used in specialized research .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely contains a phenyl ring (a six-carbon ring typical in many organic compounds), an acetamide group (consisting of a carbonyl group (C=O) and an amine (NH2)), and a methoxy group (O-CH3). The bromine and additional methyl group are likely attached to the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are typically determined experimentally. Without specific experimental data for this compound, it’s difficult to provide an analysis of its physical and chemical properties .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. For example, many bromine-containing compounds can be hazardous due to bromine’s reactivity. Proper safety precautions should always be taken when handling chemical compounds .
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-13-11-15(19)5-8-17(13)23-12-18(21)20-10-9-14-3-6-16(22-2)7-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJSKJZFGLGLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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